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Introduction
Digitonin, a steroidal saponin glycoside extracted from the foxglove plant Digitalis purpurea, is

a powerful tool in cell biology for the selective permeabilization of cellular membranes. Its utility

in the fractionation of cytoplasmic and nuclear components stems from its specific interaction

with cholesterol, a lipid that is significantly more abundant in the plasma membrane of

mammalian cells compared to the membranes of intracellular organelles such as the nucleus

and mitochondria. By carefully titrating its concentration, digitonin can be used to selectively

disrupt the plasma membrane, releasing cytosolic contents while leaving the nuclear envelope

and other organellar membranes intact. This allows for the efficient separation of cytoplasmic

and nuclear fractions, which is crucial for studying protein localization, signal transduction, and

gene expression.

The principle of selective permeabilization lies in the differential cholesterol content of cellular

membranes. Digitonin molecules intercalate into the lipid bilayer and form complexes with

cholesterol, creating pores in the membrane.[1][2][3][4] At optimal concentrations, these pores

are large enough to allow the passage of soluble cytoplasmic proteins while retaining larger

organelles. This makes digitonin an invaluable reagent for researchers investigating cellular

processes that involve the translocation of molecules between the cytoplasm and the nucleus.
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Key Applications
Studying Cytoplasmic-Nuclear Translocation: Tracking the movement of proteins, such as

transcription factors (e.g., NF-κB, STATs), between the cytoplasm and nucleus in response to

stimuli.[1][5][6]

Analysis of Post-Translational Modifications: Examining modifications of proteins that are

specific to their cellular compartment.

Gene Expression Analysis: Isolating pure nuclear fractions to study transcription and RNA

processing.

Drug Discovery: Assessing the effect of drug candidates on the subcellular localization of

target proteins.

Experimental Protocols
Optimization of Digitonin Concentration
The optimal concentration of digitonin for selective plasma membrane permeabilization is

highly dependent on the cell type and experimental conditions. Therefore, it is crucial to

perform a titration experiment to determine the ideal concentration for each new cell line or

experimental setup.[6]

Protocol for Digitonin Titration:

Cell Preparation: Culture cells to the desired confluency and harvest by trypsinization or

scraping. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

Digitonin Dilutions: Prepare a series of digitonin concentrations in a suitable buffer (e.g., a

hypotonic buffer). A typical starting range is 10-100 µg/mL.

Cell Permeabilization: Resuspend a known number of cells in each digitonin concentration

and incubate on ice for a specific time (e.g., 5-10 minutes) with gentle agitation.

Viability Staining: Use a viability dye such as Trypan Blue to assess plasma membrane

integrity. The optimal digitonin concentration should result in the permeabilization of the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3052775/
https://pubmed.ncbi.nlm.nih.gov/11027945/
https://www.pnas.org/doi/10.1073/pnas.190318397
https://www.pnas.org/doi/10.1073/pnas.190318397
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


majority of cells (blue staining) without causing significant lysis of the nuclear membrane

(which can be assessed by monitoring for the release of nuclear-specific proteins).

Western Blot Analysis: After permeabilization and centrifugation, collect the supernatant

(cytosolic fraction) and the pellet (containing nuclei). Analyze both fractions by Western

blotting using antibodies against known cytosolic (e.g., GAPDH, Tubulin) and nuclear (e.g.,

Histone H3, Lamin B1) marker proteins. The ideal digitonin concentration will show a high

abundance of the cytosolic marker in the supernatant and the nuclear marker predominantly

in the pellet.[7]

Protocol for Cytoplasmic and Nuclear Fractionation
This protocol provides a general procedure for the separation of cytoplasmic and nuclear

fractions from cultured mammalian cells using an optimized concentration of digitonin.

Reagents and Buffers:

Phosphate-Buffered Saline (PBS), ice-cold

Hypotonic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM

EGTA, supplemented with protease and phosphatase inhibitors just before use)

Digitonin Stock Solution (e.g., 10 mg/mL in DMSO, store at -20°C)

Nuclear Extraction Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM

EGTA, supplemented with protease and phosphatase inhibitors just before use)

Procedure:

Cell Harvesting: Harvest approximately 5-10 x 10^6 cells. Wash the cells with 10 mL of ice-

cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

Cell Lysis: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold

Hypotonic Lysis Buffer. Incubate on ice for 15 minutes to allow the cells to swell.

Plasma Membrane Permeabilization: Add the pre-determined optimal volume of Digitonin

Stock Solution to the cell suspension. Vortex gently for 10 seconds and incubate on ice for 5

minutes with occasional gentle mixing.
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Isolation of Cytoplasmic Fraction: Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C to

pellet the nuclei. Carefully collect the supernatant, which contains the cytoplasmic fraction.

Transfer to a pre-chilled tube and store at -80°C or proceed with further analysis.

Nuclear Wash: Resuspend the nuclear pellet in 1 mL of ice-cold Hypotonic Lysis Buffer

(without digitonin) to wash away any remaining cytoplasmic contaminants. Centrifuge at

1,000 x g for 5 minutes at 4°C. Discard the supernatant.

Nuclear Lysis: Resuspend the washed nuclear pellet in 100 µL of ice-cold Nuclear Extraction

Buffer.

Nuclear Protein Extraction: Incubate the nuclear suspension on ice for 30 minutes with

vortexing every 5 minutes to facilitate the extraction of nuclear proteins.

Isolation of Nuclear Fraction: Centrifuge at 14,000 x g for 15 minutes at 4°C. The resulting

supernatant is the nuclear fraction. Transfer to a pre-chilled tube and store at -80°C.

Data Presentation
Table 1: Recommended Starting Concentrations of Digitonin for Different Cell Lines

Cell Line
Digitonin Concentration
(µg/mL)

Reference

HEK293 25 - 100 [6]

HeLa 25 - 100 [6]

HT1080 25 - 100 [6]

H1299 150 [7]

K562 100 (0.01%) [8]

Note: These are starting recommendations. Optimal concentrations should be determined

empirically.

Table 2: Common Marker Proteins for Fraction Purity Assessment
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Cellular Fraction Marker Protein

Cytoplasm GAPDH, α-Tubulin, β-Actin

Nucleus Histone H3, Lamin B1, PCNA

Mitochondria COX IV, Cytochrome c

Endoplasmic Reticulum Calnexin, BiP/GRP78

Mandatory Visualizations
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Caption: Workflow for Cytoplasmic and Nuclear Fractionation.
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Caption: NF-κB Signaling Pathway Translocation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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